"Methyl indole-4-carboxylate" physical and chemical properties
"Methyl indole-4-carboxylate" physical and chemical properties
An In-depth Technical Guide to Methyl Indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of methyl indole-4-carboxylate. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of its role in key biological pathways.
Core Physical and Chemical Properties
Methyl indole-4-carboxylate is an off-white to yellowish crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a modifiable indole ring, makes it a valuable building block for creating bioactive molecules.[1]
Physical Properties
A summary of the key physical properties of methyl indole-4-carboxylate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 68-71 °C | |
| Appearance | Off-white to yellowish crystalline powder | [1] |
| CAS Number | 39830-66-5 | [1] |
Solubility Profile
While specific quantitative solubility data is limited in public literature, based on its chemical structure and solvents used in synthesis and purification, a qualitative solubility profile can be inferred. Methyl indole-4-carboxylate is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as ethers like diethyl ether and tetrahydrofuran. It should also show solubility in alcohols such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely lower, and it is expected to be poorly soluble in water.
Spectral Data
Detailed spectral data is crucial for the identification and characterization of methyl indole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (300 MHz, CDCl₃) δ | ¹³C NMR (75 MHz, CDCl₃) δ |
| 8.48 (br s, 1H, NH) | 168.4 |
| 7.93 (d, J = 7.5 Hz, 1H) | 136.9 |
| 7.59 (d, J = 8.1 Hz, 1H) | 127.6 |
| 7.34 (t, J = 3.0 Hz, 1H) | 126.8 |
| 7.23 (t, J = 7.7 Hz, 1H) | 123.6 |
| 7.19 (br d, J = 3.0 Hz, 1H) | 121.6 |
| 3.99 (s, 3H, OCH₃) | 121.3 |
| 116.5 | |
| 103.9 | |
| 52.2 |
Infrared (IR) Spectroscopy
The IR spectrum of methyl indole-4-carboxylate exhibits characteristic absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3355 | N-H stretch |
| 1699 | C=O stretch (ester) |
| 1276 | C-O stretch (ester) |
Experimental Protocols
Synthesis of Methyl Indole-4-carboxylate
A common and efficient method for the synthesis of methyl indole-4-carboxylate is through the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Carbon monoxide (CO) gas
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Silica gel
Procedure:
-
A solution of methyl 2-ethenyl-3-nitrobenzoate in a suitable solvent is placed in a pressure vessel.
-
The vessel is charged with carbon monoxide.
-
The reaction mixture is heated. The progress of the reaction is monitored by periodically venting the vessel and repressurizing with CO.
-
After the reaction is complete (typically after 50 hours), the mixture is cooled and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Purification Protocol
Materials:
-
Crude methyl indole-4-carboxylate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in hexanes.
-
The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The dried silica with the adsorbed product is loaded onto the top of the prepared column.
-
The column is eluted with a gradient of hexanes and dichloromethane, starting with a higher ratio of hexanes (e.g., 7:3 hexanes:CH₂Cl₂) and gradually increasing the polarity (e.g., to 1:1 hexanes:CH₂Cl₂).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing pure methyl indole-4-carboxylate are combined and the solvent is removed under reduced pressure to yield a pale yellow solid.
Biological Significance and Signaling Pathways
Methyl indole-4-carboxylate serves as a crucial starting material for the synthesis of various biologically active compounds, including inhibitors of key enzymes involved in disease pathways.[1]
Role as a Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which is implicated in tumor immune resistance.[2] Inhibitors of TDO are being investigated as potential cancer immunotherapies.[2][3] Methyl indole-4-carboxylate is a reactant used in the preparation of pyridyl-ethenyl-indoles, which act as TDO inhibitors.
Role as a Precursor for JNK3 MAP Kinase Inhibitors
c-Jun N-terminal Kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly found in the central nervous system.[4][] It is implicated in neuronal apoptosis and neurodegenerative diseases, making it a therapeutic target.[4][] Methyl indole-4-carboxylate is used as a reactant in the synthesis of JNK3 MAP kinase inhibitors.
Conclusion
Methyl indole-4-carboxylate is a versatile and valuable compound in the fields of chemical synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its utility as a precursor for potent enzyme inhibitors, underscore its importance in the development of novel therapeutics for cancer and neurodegenerative diseases. This guide provides essential technical information to support ongoing research and development efforts utilizing this key indole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
